(2-Chloro-4-methoxypyridin-3-yl)methanamine
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Overview
Description
(2-Chloro-4-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxypyridin-3-yl)methanamine typically involves the reaction of 2-chloro-4-methoxypyridine with methanamine. One common method involves the use of sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methoxypyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, dioxane.
Oxidation and Reduction Reactions: Sodium hypochlorite, ethanol.
Coupling Reactions: Palladium catalysts, organoboron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
(2-Chloro-4-methoxypyridin-3-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-4-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-2-yl)methanamine
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride
- 2-Chloro-6-methoxypyridine
Uniqueness
(2-Chloro-4-methoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9ClN2O |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2-chloro-4-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,4,9H2,1H3 |
InChI Key |
QTQMQJSGPZZYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)CN |
Origin of Product |
United States |
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